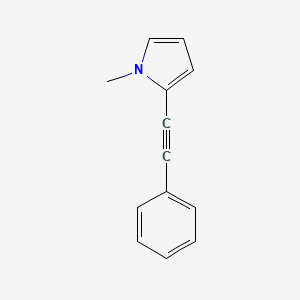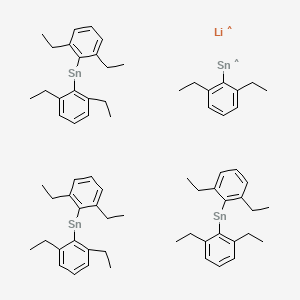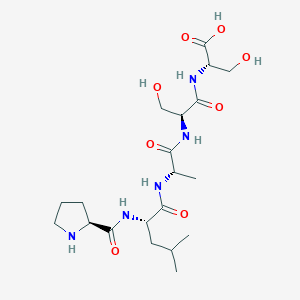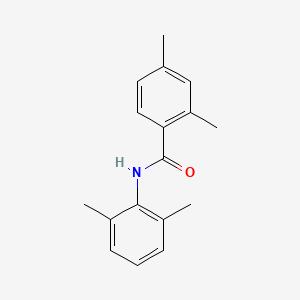
1,10-Undecanediol, 11-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10-Undecanediol, 11-iodo- is an organic compound with the molecular formula C₁₁H₂₃IO₂ It is a derivative of 1,10-undecanediol, where one of the terminal hydroxyl groups is replaced by an iodine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,10-Undecanediol, 11-iodo- can be synthesized through a multi-step process. One common method involves the iodination of 1,10-undecanediol. The reaction typically involves the use of iodine (I₂) and a suitable oxidizing agent, such as sodium hypochlorite (NaOCl), in an organic solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective iodination at the terminal hydroxyl group.
Industrial Production Methods
Industrial production of 1,10-undecanediol, 11-iodo- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques, such as distillation and chromatography, may be employed to achieve high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
1,10-Undecanediol, 11-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides, thiols, or amines, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form carbonyl compounds, such as aldehydes or carboxylic acids, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: The compound can be reduced to form 1,10-undecanediol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Substitution: Sodium iodide (NaI) in acetone or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether at low temperatures.
Major Products Formed
Substitution: Formation of 1,10-undecanediol derivatives with different functional groups.
Oxidation: Formation of 10-oxoundecanal or 10-oxoundecanoic acid.
Reduction: Formation of 1,10-undecanediol.
Applications De Recherche Scientifique
1,10-Undecanediol, 11-iodo- has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: Utilized in the preparation of functionalized polymers and surfactants.
Biological Studies: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicinal Chemistry: Explored for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Mécanisme D'action
The mechanism of action of 1,10-undecanediol, 11-iodo- depends on the specific chemical reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. The compound’s effects in biological systems would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.
Comparaison Avec Des Composés Similaires
1,10-Undecanediol, 11-iodo- can be compared with other similar compounds, such as:
1,10-Undecanediol: Lacks the iodine atom and has different reactivity and applications.
1,10-Decanediol: Shorter carbon chain, leading to different physical and chemical properties.
1,11-Undecanediol: Similar structure but with hydroxyl groups at both ends, leading to different reactivity and applications.
The uniqueness of 1,10-undecanediol, 11-iodo- lies in its combination of a long carbon chain with both hydroxyl and iodine functional groups, providing a versatile platform for various chemical transformations and applications.
Propriétés
Numéro CAS |
142999-77-7 |
|---|---|
Formule moléculaire |
C11H23IO2 |
Poids moléculaire |
314.20 g/mol |
Nom IUPAC |
11-iodoundecane-1,10-diol |
InChI |
InChI=1S/C11H23IO2/c12-10-11(14)8-6-4-2-1-3-5-7-9-13/h11,13-14H,1-10H2 |
Clé InChI |
RTGYMKZOVZGBII-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCC(CI)O)CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Fluoro[tetrakis(trifluoromethyl)]-lambda~5~-phosphane](/img/structure/B12543051.png)
![8-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one](/img/structure/B12543052.png)

![10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-9-en-8-ol](/img/structure/B12543063.png)

methanone](/img/structure/B12543080.png)


![3-Bromo-2,4,5-trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B12543109.png)


![N-[(1,3-Benzoselenazol-2-yl)sulfanyl]ethanamine](/img/structure/B12543116.png)

